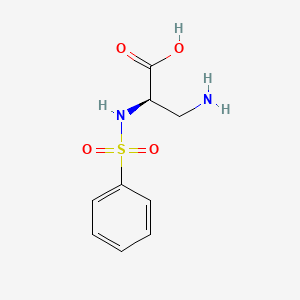
3-Amino-N-(benzenesulfonyl)-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(benzenesulfonyl)-D-alanine is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibiotic Synthesis
3-Amino-N-(benzenesulfonyl)-D-alanine is utilized in the synthesis of various antibiotics. D-amino acids, including derivatives like this compound, are integral to the semi-synthesis of antibiotics such as amoxicillin and ampicillin, which are listed among the World Health Organization's essential medicines . The incorporation of D-amino acids enhances the efficacy and stability of these pharmaceutical agents.
Cancer Treatment
Recent studies have highlighted the potential of sulfonamide derivatives, including those related to this compound, as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These isoforms are overexpressed in various tumors and are associated with tumor growth and metastasis. The inhibitory activity of these compounds has been shown to be potent in the nanomolar range, suggesting their potential as therapeutic agents in cancer treatment .
Enzymatic Reactions
The compound has been investigated for its role in enzymatic synthesis processes. D-amino acids can act as substrates or inhibitors in various enzymatic reactions, facilitating the production of other valuable compounds. For instance, they are involved in multienzymatic cascades that lead to the synthesis of complex biomolecules .
Imaging Techniques
In the realm of medical imaging, compounds similar to this compound have been utilized as tracers for positron emission tomography (PET). These tracers target bacterial metabolism and can be incorporated into bacterial cell walls, making them useful for imaging infections or monitoring bacterial activity within the body .
Case Study 1: Carbonic Anhydrase Inhibition
A series of pyridinium derivatives derived from 3-aminobenzenesulfonamide were synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. The results indicated that certain derivatives exhibited significant inhibitory activity against CA IX and CA XII, supporting their potential use in cancer therapies targeting tumor-associated enzymes .
Case Study 2: D-Alanine and Inflammatory Bowel Disease
A study investigating the effects of D-alanine on murine models of colitis showed that administration of D-alanine significantly reduced disease activity and inflammatory markers. This suggests that D-amino acids could play a role in managing inflammatory conditions .
Propriétés
Numéro CAS |
182301-14-0 |
|---|---|
Formule moléculaire |
C9H12N2O4S |
Poids moléculaire |
244.265 |
Nom IUPAC |
(2R)-3-amino-2-(benzenesulfonamido)propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-6-8(9(12)13)11-16(14,15)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m1/s1 |
Clé InChI |
QSCVWHIJUJGFDU-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















